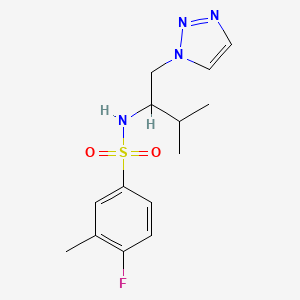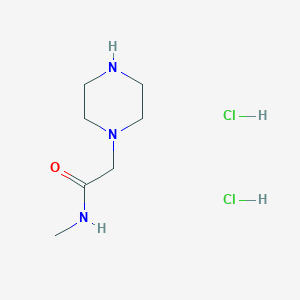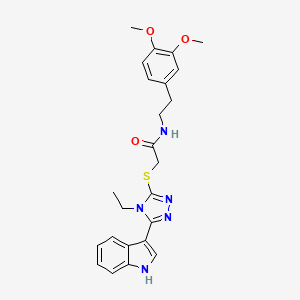![molecular formula C15H24N2O3 B2357851 Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate CAS No. 2411227-08-0](/img/structure/B2357851.png)
Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate works by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase enzymes. By inhibiting these enzymes, the levels of acetylcholine and butyrylcholine in the nervous system increase, leading to increased neurotransmitter activity. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and butyrylcholine in the nervous system, leading to increased neurotransmitter activity. It has also been shown to induce apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate in lab experiments is its potential use as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. This can be useful in studying the role of these enzymes in the nervous system. Additionally, its potential use as an anticancer agent can be useful in studying the mechanisms of cancer cell growth and death. One limitation of using Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate in scientific research. One direction is to further study its potential use as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. Another direction is to further study its potential use as an anticancer agent. Additionally, there is potential for the development of new compounds based on Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate that have improved efficacy and reduced toxicity.
Synthesemethoden
Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate can be synthesized through a multi-step process. The first step involves the reaction of tert-butyl 4-bromocrotonate with cyclopentylamine to form tert-butyl N-cyclopentylcarbamate. The second step involves the reaction of tert-butyl N-cyclopentylcarbamate with formaldehyde and but-2-ynoic acid to form tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate has potential use in various scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system. It has also been studied as a potential inhibitor of the enzyme butyrylcholinesterase, which is involved in the breakdown of the neurotransmitter butyrylcholine in the nervous system. Additionally, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-8-12(18)16-11-15(9-6-7-10-15)17-13(19)20-14(2,3)4/h6-7,9-11H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRMBIMRGXMWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CCCC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2357770.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)

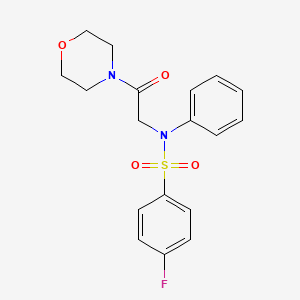
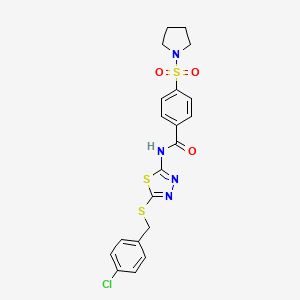
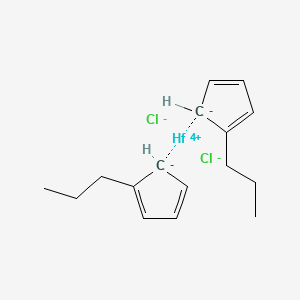
![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)
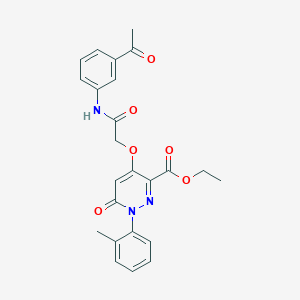
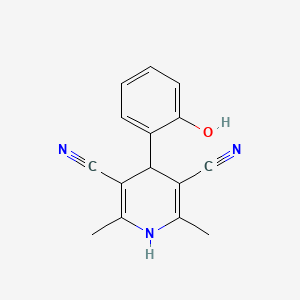
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2357784.png)

